3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family This compound is characterized by the presence of chlorine and fluorine atoms at the 3rd and 5th, and 7th positions, respectively, on the benzothiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under mild and neutral conditions, ensuring high yields and cleaner reaction profiles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, adherence to green chemistry principles, such as minimizing waste and using environmentally benign solvents, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors, modulating their activities.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine: Lacks the 1,1-dioxide group, resulting in different chemical properties.
5,7-Difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of both chlorine and fluorine atoms, along with the 1,1-dioxide group. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H3ClF2N2O2S |
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Molecular Weight |
252.63 g/mol |
IUPAC Name |
3-chloro-5,7-difluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3ClF2N2O2S/c8-7-11-6-4(10)1-3(9)2-5(6)15(13,14)12-7/h1-2H,(H,11,12) |
InChI Key |
RGCMNNOSVDDVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1F)NC(=NS2(=O)=O)Cl)F |
Origin of Product |
United States |
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